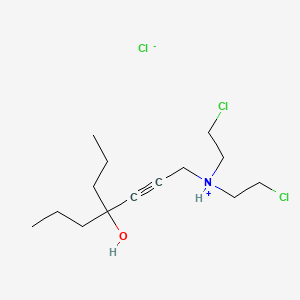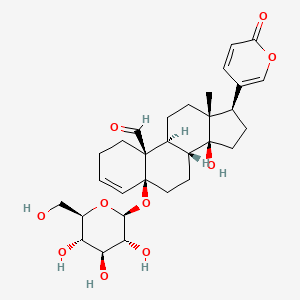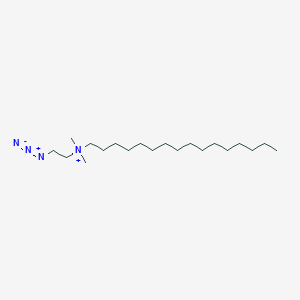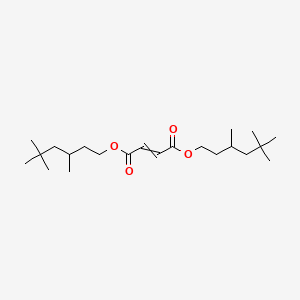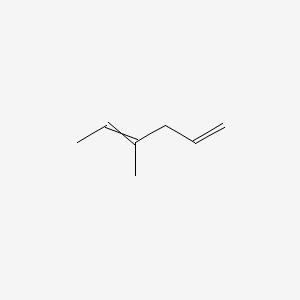![molecular formula C7H10O3 B13753619 8-Hydroxy-6-oxaspiro[3.4]octan-7-one](/img/structure/B13753619.png)
8-Hydroxy-6-oxaspiro[3.4]octan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-6-oxaspiro[3.4]octan-7-one is a chemical compound with the molecular formula C7H10O3 and a molecular weight of 142.1525 g/mol . This compound is characterized by its spirocyclic structure, which includes an oxaspiro ring system. It is primarily used in experimental and research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-6-oxaspiro[3.4]octan-7-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
8-Hydroxy-6-oxaspiro[3.4]octan-7-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Hydroxy-6-oxaspiro[3.4]octan-7-one involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways are not well-characterized, but the compound’s spirocyclic structure suggests it may interact with enzymes or receptors in unique ways .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxy-6-oxaspiro[3.4]octane: Similar structure but lacks the ketone group.
6-Oxaspiro[3.4]octan-7-one: Similar structure but lacks the hydroxyl group.
8-Hydroxy-6-oxaspiro[3.4]octan-7-ol: Similar structure but with an additional hydroxyl group.
Uniqueness
8-Hydroxy-6-oxaspiro[3.4]octan-7-one is unique due to its specific combination of functional groups and spirocyclic structure, which may confer distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C7H10O3 |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
8-hydroxy-6-oxaspiro[3.4]octan-7-one |
InChI |
InChI=1S/C7H10O3/c8-5-6(9)10-4-7(5)2-1-3-7/h5,8H,1-4H2 |
InChI Key |
CDCOPAVGJYBSMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)COC(=O)C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


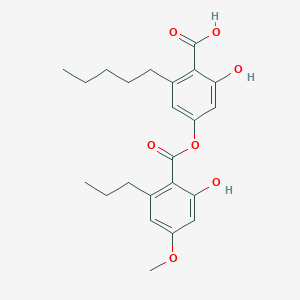
![1-[2-(2-Aminopropoxy)ethoxy]propan-2-amine](/img/structure/B13753542.png)
![2,7-Naphthalenedisulfonic acid, 3-amino-4-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-](/img/structure/B13753548.png)
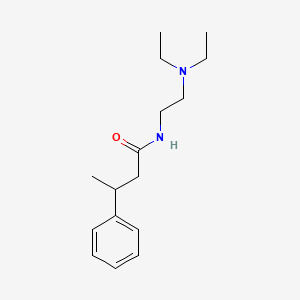

![2,8,10-Trioxa-5-azadodecanoic acid, 5-[3-(acetylamino)-4-[(5-nitro-2-thiazolyl)azo]phenyl]-9-oxo-, ethyl ester](/img/structure/B13753557.png)

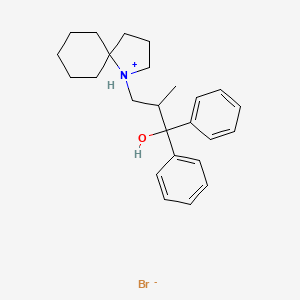
![(5S,5aS,8aR,9R)-5-(4-aminoanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one;hydrochloride](/img/structure/B13753585.png)
